molecular formula C14H10O3S B14206588 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- CAS No. 835596-92-4

9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-

Cat. No.: B14206588
CAS No.: 835596-92-4
M. Wt: 258.29 g/mol
InChI Key: SCXXBSMGBJKNIJ-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-: is a derivative of thioxanthone, a class of compounds known for their diverse biological activities and applications in various fields Thioxanthones are characterized by their tricyclic structure, which includes a sulfur atom in the central ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with phloroglucinol, followed by cyclization to form the desired thioxanthone derivative . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of thioxanthone derivatives, including 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-, may involve large-scale synthesis using similar cyclization reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is used as a photoinitiator in polymerization reactions. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of coatings, adhesives, and other polymer-based materials .

Biology: The compound exhibits significant biological activity, including antioxidant and anti-inflammatory properties. It is studied for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders .

Medicine: In medicine, thioxanthone derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways and interact with specific molecular targets makes them promising candidates for drug development .

Industry: Industrially, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison: Compared to other thioxanthone derivatives, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is unique due to the presence of hydroxyl and methyl groups, which enhance its chemical reactivity and biological activity. The specific substitutions on the thioxanthone core influence its solubility, photophysical properties, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

835596-92-4

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

1,4-dihydroxy-2-methylthioxanthen-9-one

InChI

InChI=1S/C14H10O3S/c1-7-6-9(15)14-11(12(7)16)13(17)8-4-2-3-5-10(8)18-14/h2-6,15-16H,1H3

InChI Key

SCXXBSMGBJKNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3S2)O

Origin of Product

United States

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